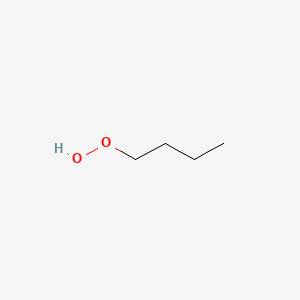
n-Butylhydroperoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butylhydroperoxide, also known as this compound, is a useful research compound. Its molecular formula is C4H10O2 and its molecular weight is 90.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
1. Polymerization Initiator
n-Butylhydroperoxide is widely utilized as a polymerization initiator in the production of various polymers. Its ability to generate free radicals upon thermal decomposition makes it suitable for initiating radical polymerization processes. This application is particularly relevant in the manufacturing of polyolefins and other synthetic materials, enhancing the efficiency and control of polymer properties during synthesis .
2. Oxidation Reactions
In organic chemistry, this compound serves as an oxidizing agent in various reactions, including the oxidation of alcohols to ketones and aldehydes. Its reactivity allows for selective oxidation under mild conditions, making it valuable in the synthesis of fine chemicals and pharmaceuticals .
3. Synthesis of Hydroxylated Compounds
This compound is also employed in the synthesis of hydroxylated compounds through hydroxylation reactions. This process is essential for developing compounds with specific functional groups that are crucial in medicinal chemistry .
Biological Applications
1. Toxicological Studies
Research has shown that this compound can induce oxidative stress in biological systems, making it a useful compound for studying mechanisms of oxidative damage and cellular responses to stress. For instance, studies using cultured rat cortical neurons have demonstrated that exposure to this compound leads to neurotoxicity, providing insights into neurodegenerative diseases .
2. Genotoxicity Assessment
This compound has been assessed for its genotoxic potential due to its ability to generate reactive oxygen species (ROS). In vitro studies have indicated that it can cause DNA damage, which is critical for understanding its safety profile and implications for human health . The compound has been used as a model to evaluate oxidative cell injury and mutagenicity, contributing to the development of safety regulations for hydroperoxides .
Case Studies
特性
CAS番号 |
4813-50-7 |
|---|---|
分子式 |
C4H10O2 |
分子量 |
90.12 g/mol |
IUPAC名 |
1-hydroperoxybutane |
InChI |
InChI=1S/C4H10O2/c1-2-3-4-6-5/h5H,2-4H2,1H3 |
InChIキー |
AKUNSTOMHUXJOZ-UHFFFAOYSA-N |
SMILES |
CCCCOO |
正規SMILES |
CCCCOO |
Key on ui other cas no. |
4813-50-7 |
同義語 |
n-butylhydroperoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















